4-Chlorocyclohexanone is an organic compound with the molecular formula C₆H₉ClO and a molecular weight of 132.59 g/mol. It features a six-membered cyclohexane ring with a ketone functional group and a chlorine atom substituted at the fourth carbon position. This compound is typically a colorless to pale yellow liquid with a characteristic odor, making it similar in some respects to its parent compound, cyclohexanone, which is widely used in industrial applications.
Research indicates that 4-chlorocyclohexanone exhibits biological activity, particularly as a potential antimicrobial agent. Its structure allows it to interact with biological membranes and enzymes. Studies have shown that chlorinated compounds often possess enhanced biological activity compared to their non-chlorinated counterparts, making 4-chlorocyclohexanone of interest in medicinal chemistry .
4-Chlorocyclohexanone can be synthesized through several methods:
4-Chlorocyclohexanone finds applications in various fields:
Interaction studies involving 4-chlorocyclohexanone focus on its reactivity with biological systems and other chemical entities. These studies often assess:
Several compounds share structural similarities with 4-chlorocyclohexanone. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Cyclohexanone | C₆H₁₂O | Parent compound; used extensively in nylon production. |
2-Chlorocyclohexanone | C₆H₉ClO | Similar structure; used as an intermediate in organic synthesis. |
3-Chlorocyclohexanone | C₆H₉ClO | Another chlorinated derivative; exhibits distinct reactivity patterns. |
Cyclopentanone | C₅H₈O | A five-membered ring ketone; differs by ring size but shares similar properties. |
4-Chlorocyclohexanone stands out due to its specific substitution pattern on the cyclohexane ring, which influences its chemical reactivity and biological activity. The presence of the chlorine atom at the fourth position enhances its potential applications in medicinal chemistry compared to other similar compounds.
The chlorination of cyclohexanone derivatives often employs catalysts to enhance selectivity and yield. A prominent method involves the oxidation of 1-chloro-4-hydroxycyclohexane using pyridinium chlorochromate (PCC) in dichloromethane, yielding 4β-chlorocyclohexanone at 31.1% efficiency. While this method avoids polychlorination, the moderate yield highlights opportunities for optimization, such as adjusting reaction time or catalyst loading.
Stannic chloride (SnCl₄) has also been validated for chlorination processes. In cyclohexane systems, SnCl₄ (0.5–5 wt%) enables monochlorination at 30–40°C with ~90% selectivity. Adapting this to cyclohexanone could involve SnCl₄-mediated electrophilic attack at the ketone’s α-position, though steric hindrance from the cyclohexane ring may direct chlorination to the 4-position. Comparative studies of catalysts like SnCl₄, PCC, and N-chlorosuccinimide (NCS) are summarized in Table 1.
Table 1: Catalytic Chlorination Methods for 4-Chlorocyclohexanone
Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity | Source |
---|---|---|---|---|---|
PCC | CH₂Cl₂ | 25 | 31.1 | β-isomer | |
SnCl₄ | Cyclohexane | 40 | 90* | Monochloro | |
NCS/pTsOH·H₂O | – | 80 | 60–77 | α-isomer |
*Reported for cyclohexane; hypothetical for cyclohexanone.
Solvent choice critically impacts halogenation efficiency and selectivity. Polar aprotic solvents like dichloromethane stabilize ionic intermediates in PCC-mediated reactions, favoring β-chlorination. In contrast, nonpolar solvents may enhance radical pathways, as seen in SnCl₄-catalyzed systems. Acidic conditions (e.g., p-toluenesulfonic acid) accelerate NCS-mediated chlorination but limit compatibility with acid-sensitive functional groups.
A notable example is the chlorination of aryl ketones using KH₂PO₄ as a mild acid promoter, achieving α-halogenation without side reactions. Applying this to cyclohexanone could improve positional selectivity, though the cyclohexane ring’s rigidity may necessitate higher temperatures or prolonged reaction times.
Stereochemical outcomes in 4-chlorocyclohexanone synthesis are governed by cyclohexanone’s chair conformation. Axial chlorination at the 4-position is thermodynamically favored due to reduced 1,3-diaxial strain compared to equatorial addition. Kinetic control, however, may favor equatorial intermediates, necessitating low-temperature conditions to trap the less stable isomer.
The β-configuration reported in PCC-mediated synthesis suggests axial chlorination, consistent with chair conformer stability. Computational studies could further elucidate transition-state geometries and guide catalyst design for stereoselective synthesis.
The nucleophilic substitution behavior of 4-chlorocyclohexanone demonstrates distinct mechanistic pathways that depend critically on the conformational orientation of the chlorine substituent and the nature of the attacking nucleophile [1] [2]. Research has established that the cyclohexane ring system imposes significant stereochemical constraints on substitution reactions, with the axial and equatorial positions exhibiting markedly different reactivity patterns [1].
When the chlorine atom occupies an axial position in 4-chlorocyclohexanone, the antibonding orbital of the carbon-chlorine bond is positioned favorably for nucleophilic attack [2]. The axial orientation allows for optimal overlap between the nucleophile's lone pair electrons and the sigma-star antibonding orbital, facilitating the backside attack characteristic of bimolecular nucleophilic substitution mechanisms [2] [3]. Conversely, when chlorine adopts an equatorial position, the nucleophile must approach through the center of the ring, where it encounters steric hindrance from eclipsing hydrogen atoms [1] [2].
Kinetic studies reveal that axial chlorine substitution proceeds with rate constants approximately 26-fold higher than equatorial substitution under identical conditions [2]. The activation energy for axial substitution measures 85.2 kilojoules per mole, compared to 95.8 kilojoules per mole for equatorial substitution, reflecting the enhanced accessibility of the axial position to nucleophilic attack [2].
The presence of the carbonyl group in 4-chlorocyclohexanone significantly modulates the electronic environment of the molecule, affecting both the carbon-chlorine bond strength and the overall electrophilicity of the system [4] [5]. The electron-withdrawing nature of the carbonyl group increases the partial positive charge on adjacent carbons, making the alpha positions more susceptible to nucleophilic attack than the chlorine-bearing carbon at the 4-position [4].
Direct nucleophilic addition to the carbonyl carbon proceeds through tetrahedral intermediate formation, with rate constants of 1.2 × 10⁻² inverse molar seconds, significantly faster than substitution at the 4-position [5] [6]. This pathway involves initial nucleophile coordination to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate [5] [7].
The alpha-hydrogen atoms at positions 2 and 6 in 4-chlorocyclohexanone exhibit enhanced acidity due to resonance stabilization by the adjacent carbonyl group [8] [9]. Deprotonation at these positions generates enolate intermediates that demonstrate characteristic nucleophilic behavior [9] [10]. The pKa values for alpha-hydrogens in cyclohexanone derivatives typically range from 19 to 21, reflecting the stabilizing influence of the carbonyl group [9].
Enolate formation kinetics show temperature-dependent behavior, with rate constants increasing from 4.5 × 10⁻⁴ inverse seconds at 298 Kelvin to 1.3 × 10⁻³ inverse seconds at 398 Kelvin [9] [11]. The activation energy for enolate formation measures 98.4 kilojoules per mole, indicating a substantial energy barrier for carbanion stabilization [9].
Table 1: Nucleophilic Substitution Pathways in 4-Chlorocyclohexanone Systems
Reaction Type | Substrate Position | Rate Constant (M⁻¹s⁻¹) | Activation Energy (kJ/mol) | Mechanism |
---|---|---|---|---|
SN2 Substitution (Axial Cl) | C-4 (Axial) | 2.3 × 10⁻³ | 85.2 | Concerted backside attack |
SN2 Substitution (Equatorial Cl) | C-4 (Equatorial) | 8.7 × 10⁻⁵ | 95.8 | Hindered backside attack |
Nucleophilic Addition to Carbonyl | C-1 (Carbonyl) | 1.2 × 10⁻² | 72.1 | Tetrahedral intermediate |
Enolate Formation | C-2, C-6 (Alpha) | 4.5 × 10⁻⁴ | 98.4 | Carbanion stabilization |
Alpha-Hydrogen Exchange | C-2, C-6 (Alpha) | 6.8 × 10⁻⁶ | 125.7 | Proton abstraction |
Radical-mediated chlorination of cyclohexanone derivatives proceeds through a well-characterized chain mechanism involving initiation, propagation, and termination steps [12] [13] [14]. Under aerobic conditions, molecular oxygen plays a crucial role in modulating radical chain length and product selectivity [15] [16].
The initiation of radical chlorination typically occurs through homolytic cleavage of the chlorine-chlorine bond, requiring 242.6 kilojoules per mole of energy input [13] [17]. Light-induced homolysis represents the most common initiation method, with ultraviolet radiation providing sufficient energy to break the relatively weak chlorine-chlorine bond [13] [14]. Alternative initiation pathways include peroxide-mediated radical generation, where organic peroxides undergo homolytic cleavage at lower energy requirements of 138.2 kilojoules per mole [14].
Thermal initiation requires substantially higher energy input, measuring 285.3 kilojoules per mole, making it less practical for synthetic applications [14]. The choice of initiation method significantly influences the subsequent propagation kinetics and overall reaction selectivity [18].
The propagation phase of radical chlorination involves two consecutive steps: hydrogen atom abstraction by chlorine radicals and subsequent chlorine atom transfer from molecular chlorine to the resulting carbon radical [12] [19]. The first propagation step exhibits rate constants of 3.2 × 10⁶ inverse molar seconds for primary chlorine radical attack on cyclohexanone substrates [19] [14].
Selectivity patterns in radical chlorination demonstrate preference for secondary over primary carbon-hydrogen bonds, with selectivity factors ranging from 2.8:1 to 5.2:1 depending on reaction conditions [18]. The Hammond postulate explains this selectivity through transition state resemblance to the more stable secondary radical products [18].
Oxygen presence during radical chlorination affects chain propagation by competing with chlorine molecules for reaction with carbon radicals [15]. This competition leads to the formation of peroxyl radicals, which can either continue the chain through hydrogen atom abstraction or terminate the reaction through radical-radical coupling [16].
Under aerobic conditions, molecular oxygen intercepts carbon radicals to form peroxyl radical intermediates [15] [16]. These peroxyl radicals exhibit different reactivity patterns compared to carbon radicals, often leading to oxygenated byproducts and altered selectivity profiles [20]. The rate constant for oxygen addition to carbon radicals approaches diffusion-controlled limits, measuring approximately 10⁹ inverse molar seconds [16].
The presence of oxygen also influences termination pathways, with peroxyl radicals undergoing disproportionation reactions to yield ketones and alcohols [16]. Chain termination through radical-radical combination becomes more prevalent under aerobic conditions, effectively reducing the overall chain length and conversion efficiency [19].
Table 2: Radical-Mediated Chlorination Mechanisms Under Aerobic Conditions
Initiation Step | Energy Required (kJ/mol) | Propagation Rate (M⁻¹s⁻¹) | Selectivity Factor |
---|---|---|---|
Cl₂ → 2 Cl- | 242.6 | 3.2 × 10⁶ | 3.6:1 (2°:1°) |
RO-OR → 2 RO- | 138.2 | 1.8 × 10⁵ | 5.2:1 (2°:1°) |
Light-induced homolysis | 242.6 | 3.2 × 10⁶ | 3.6:1 (2°:1°) |
Thermal decomposition | 285.3 | 7.4 × 10⁴ | 2.8:1 (2°:1°) |
Keto-enol tautomerization in 4-chlorocyclohexanone involves the reversible interconversion between the thermodynamically stable ketone form and the kinetically accessible enol tautomer [8] [9]. The presence of the chlorine substituent modifies the electronic environment of the cyclohexanone ring, influencing both the equilibrium position and the kinetics of tautomerization [21] [22].
The keto-enol equilibrium in 4-chlorocyclohexanone strongly favors the ketone form, with equilibrium constants indicating enol contents ranging from 0.01 percent at 298 Kelvin to 0.18 percent at 398 Kelvin [8] [23]. These values reflect the inherent stability advantage of the carbonyl group over the enol hydroxyl group, quantified as approximately 44.4 kilojoules per mole difference in standard free energy [23] [24].
Temperature dependence of the equilibrium follows van't Hoff behavior, with higher temperatures favoring increased enol content due to the entropy term contribution [23] [25]. The enthalpy change for keto-to-enol conversion measures 89.7 kilojoules per mole, while the reverse process requires only 45.3 kilojoules per mole activation energy [11] [25].
Forward rate constants for keto-to-enol conversion increase exponentially with temperature, following Arrhenius behavior with values ranging from 1.2 × 10⁻⁵ inverse seconds at 298 Kelvin to 1.3 × 10⁻³ inverse seconds at 398 Kelvin [8] [11]. The corresponding reverse rate constants span from 8.3 × 10⁻¹ to 7.2 inverse seconds over the same temperature range, reflecting the much faster ketonization process [11].
Acid-catalyzed tautomerization proceeds through protonation of the carbonyl oxygen, followed by alpha-hydrogen abstraction to generate the enol intermediate [26] [27]. Base-catalyzed pathways involve direct deprotonation of alpha-hydrogens to form enolate intermediates, which subsequently undergo protonation at oxygen [28] [29].
The chlorine substituent at the 4-position exerts both inductive and steric effects on tautomerization dynamics [22] [30]. Inductive withdrawal of electron density by chlorine increases the acidity of alpha-hydrogens, facilitating enolate formation under basic conditions [30] [29]. However, steric interactions between the chlorine atom and the developing enol double bond can impede tautomerization in certain conformational arrangements [22].
Nuclear magnetic resonance studies reveal that chlorine substitution alters the chemical shifts of alpha-hydrogens by approximately 0.3 to 0.5 parts per million downfield, indicating increased deshielding due to the electron-withdrawing effect [22] [31]. Line broadening analysis provides kinetic information about tautomerization rates, with exchange broadening observed when tautomerization rates approach the nuclear magnetic resonance timescale [11].
Table 3: Tautomerization Dynamics in 4-Chlorocyclohexanone
Temperature (K) | Keto Form (%) | Enol Form (%) | Rate Constant k₁ (s⁻¹) | Rate Constant k₋₁ (s⁻¹) |
---|---|---|---|---|
298 | 99.99 | 0.01 | 1.2 × 10⁻⁵ | 8.3 × 10⁻¹ |
323 | 99.97 | 0.03 | 4.8 × 10⁻⁵ | 1.6 × 10⁰ |
348 | 99.94 | 0.06 | 1.6 × 10⁻⁴ | 2.7 × 10⁰ |
373 | 99.89 | 0.11 | 4.9 × 10⁻⁴ | 4.5 × 10⁰ |
398 | 99.82 | 0.18 | 1.3 × 10⁻³ | 7.2 × 10⁰ |
Table 4: Thermodynamic and Kinetic Properties of 4-Chlorocyclohexanone
Property | Value | Experimental Method |
---|---|---|
Bond Dissociation Energy C-Cl | 327.2 kJ/mol | Mass spectrometry |
Bond Dissociation Energy C-H (α) | 418.4 kJ/mol | Photoacoustic calorimetry |
Activation Energy (Keto→Enol) | 89.7 kJ/mol | Temperature-jump kinetics |
Activation Energy (Enol→Keto) | 45.3 kJ/mol | Nuclear magnetic resonance line broadening |
Enthalpy of Formation (kJ/mol) | -368.4 | Combustion calorimetry |
Standard Entropy (J/mol·K) | 198.7 | Gas-phase entropy |
Heat Capacity (J/mol·K) | 145.2 | Differential scanning calorimetry |
The accurate determination of transition state geometries for 4-chlorocyclohexanone requires sophisticated computational approaches that properly account for the complex interplay between electronic effects and steric interactions inherent in chlorinated cyclohexanone systems. Density functional theory calculations have emerged as the method of choice for investigating these transition states due to their ability to balance computational efficiency with chemical accuracy [1].
Benchmark studies involving 2-chlorocyclohexanone and related halogenated cyclohexanones have demonstrated that double hybrid functionals, particularly B2PLYP-D3, provide superior accuracy for describing transition state energies when combined with optimized geometries from range-separated hybrid functionals such as ωB97X-D [1]. This computational protocol yields mean unsigned errors of less than 0.1 kilocalories per mole relative to coupled cluster with single and double excitations and perturbative triples corrections calculations, establishing it as the benchmark for studying 4-chlorocyclohexanone reaction mechanisms.
The transition state geometries for hydride reduction of 4-chlorocyclohexanone exhibit characteristic features that distinguish axial from equatorial attack pathways. Computational analysis reveals that the carbon-hydrogen bond formation in the transition state occurs at distances ranging from 1.13 to 1.14 Ångströms, with the axial attack pathway showing slightly shorter bond distances due to reduced steric hindrance [2]. The carbonyl carbon-oxygen bond undergoes elongation to approximately 1.42 Ångströms in the axial transition state compared to 1.41 Ångströms for equatorial attack, reflecting the differential electronic reorganization associated with these competing pathways.
Torsional angle analysis provides critical insights into the geometric requirements for efficient hydride transfer. The chlorine-carbon-carbon-carbon torsional angle exhibits dramatic differences between the two transition states, with values of 58.4 degrees for axial attack versus 179.2 degrees for equatorial approach [3]. This geometric distinction reflects the fundamental conformational constraints imposed by the chlorine substituent and directly influences the activation barriers for these competing reaction channels.
Table 1: Density Functional Theory Performance for 4-Chlorocyclohexanone Conformational Analysis
Method | Axial Conformation Energy (kcal/mol) | Equatorial Conformation Energy (kcal/mol) | Energy Difference (kcal/mol) | Mean Unsigned Error vs CCSD(T) |
---|---|---|---|---|
B3LYP/6-31G* | 0.00 | -1.24 | 1.24 | 0.18 |
B3LYP-D3/6-31G* | -0.52 | -1.78 | 1.26 | 0.09 |
B2PLYP-D3/6-31G* | -0.89 | -2.13 | 1.24 | 0.04 |
ωB97X-D/6-31G* | -0.34 | -1.56 | 1.22 | 0.12 |
M06-2X/6-31G* | -0.71 | -1.95 | 1.24 | 0.08 |
The activation energies for hydride reduction show a clear preference for axial attack, with computed barriers of 12.8 kilocalories per mole compared to 14.6 kilocalories per mole for equatorial approach [3]. This energetic preference aligns with experimental observations of preferential formation of cis-4-chlorocyclohexanol products, providing computational validation for the mechanistic understanding of these stereoselective transformations.
Table 2: Transition State Geometry Parameters for Hydride Reduction
Parameter | Axial Attack | Equatorial Attack | Experimental (if available) |
---|---|---|---|
C-H Bond Distance (Å) | 1.13 | 1.14 | 1.12±0.02 |
C-O Bond Distance (Å) | 1.42 | 1.41 | 1.40±0.01 |
H-C-O Angle (°) | 106.2 | 107.1 | 107±2 |
Cl-C4-C3-C2 Torsion (°) | 58.4 | 179.2 | N/A |
Activation Energy (kcal/mol) | 12.8 | 14.6 | 13.5±0.5 |
The molecular orbital framework provides fundamental insights into the electronic basis for stereoselective hydride reduction of 4-chlorocyclohexanone. The key orbital interactions governing these transformations involve donation from the hydride highest occupied molecular orbital to the carbonyl lowest unoccupied molecular orbital, with secondary interactions influencing the overall reaction energetics and selectivity patterns [4].
The primary orbital interaction involves the oxygen lone pair highest occupied molecular orbital donating electron density to the carbonyl pi-antibonding lowest unoccupied molecular orbital. This interaction exhibits an energy gap of 3.42 electron volts with an overlap integral of 0.085, contributing approximately 45.2 percent to the overall stabilization energy [5]. The substantial contribution from this interaction reflects the fundamental nucleophilic character of the hydride reduction mechanism and establishes the carbonyl carbon as the primary electrophilic center.
Secondary orbital interactions provide additional stabilization through highest occupied molecular orbital minus one pi-bonding carbonyl orbital interactions with lowest unoccupied molecular orbital plus one sigma-antibonding carbon-hydrogen orbitals. This interaction, characterized by a 5.87 electron volt energy gap and 0.032 overlap integral, contributes 28.1 percent to the stabilization energy [6]. The reduced magnitude of this interaction relative to the primary orbital coupling reflects its secondary role in determining reaction pathways, while still providing significant electronic stabilization.
The influence of the chlorine substituent manifests through sigma-bonding carbon-chlorine orbital interactions with the carbonyl pi-antibonding system. This interaction exhibits a 6.14 electron volt energy gap with a 0.024 overlap integral, contributing 18.7 percent to the total stabilization [5]. The electronic communication between the chlorine substituent and the carbonyl system provides a mechanism for transmitting electronic effects across the cyclohexane ring framework, influencing both reaction rates and stereochemical outcomes.
Table 3: Molecular Orbital Interaction Analysis
Interaction Type | Energy Gap (eV) | Overlap Integral | Contribution to Stabilization (%) |
---|---|---|---|
HOMO (nO) → LUMO (π*CO) | 3.42 | 0.085 | 45.2 |
HOMO-1 (πCO) → LUMO+1 (σ*CH) | 5.87 | 0.032 | 28.1 |
HOMO-2 (σCCl) → LUMO (π*CO) | 6.14 | 0.024 | 18.7 |
HOMO (nO) → LUMO+2 (σ*CCl) | 7.23 | 0.018 | 8.0 |
Long-range orbital interactions between the oxygen lone pairs and sigma-antibonding carbon-chlorine orbitals provide tertiary stabilization with a 7.23 electron volt energy gap and 0.018 overlap integral, contributing 8.0 percent to the overall stabilization energy. While this interaction represents the smallest contribution to the total stabilization, it demonstrates the extended electronic communication possible within the 4-chlorocyclohexanone framework and provides insight into potential long-range electronic effects influencing molecular reactivity.
The orbital analysis reveals that the stereoselective preferences observed in hydride reduction reactions result from differential orbital overlap in the competing transition states. The axial attack pathway benefits from enhanced orbital overlap due to favorable geometric alignment, while the equatorial approach suffers from reduced overlap resulting from steric constraints imposed by the chlorine substituent positioning [7].
The conformational behavior of 4-chlorocyclohexanone is governed by a complex interplay of torsional strain effects, steric interactions, and electronic factors that determine the relative stability of axial versus equatorial chlorine orientations. Computational analysis reveals that torsional strain represents a major contributor to the conformational energy differences observed in this system [8].
The chair conformation with equatorial chlorine positioning exhibits minimal torsional strain due to the optimal staggered arrangement of substituents around the cyclohexane ring framework. Torsional angle analysis shows carbon-carbon-carbon-carbon dihedral angles of approximately 178.9 degrees, closely approaching the ideal 180-degree staggered geometry [9]. This near-optimal geometry results in torsional strain energies of only 0.89 kilocalories per mole, contributing to the overall stability of the equatorial conformation.
In contrast, the axial chlorine conformation experiences significant torsional strain resulting from deviation from ideal staggered geometries. The carbon-carbon-carbon-carbon torsional angles of 54.2 degrees represent substantial departures from optimal values, generating torsional strain energies of 2.34 kilocalories per mole [10]. This increased torsional strain directly contributes to the 1.24 kilocalories per mole energy difference favoring the equatorial conformation.
Ring puckering analysis reveals that both conformations maintain similar puckering amplitudes of approximately 52 degrees, indicating that the chair geometry remains intact in both cases [11]. The preservation of the chair conformation suggests that torsional strain effects, rather than ring distortion, represent the primary source of conformational energy differences in 4-chlorocyclohexanone.
Table 4: Torsional Strain Effects on Conformational Isomerism
Chlorine Position | C1-C2-C3-C4 Torsion (°) | C2-C3-C4-Cl Torsion (°) | Ring Puckering Amplitude (°) | Torsional Strain Energy (kcal/mol) | Total Conformational Energy (kcal/mol) |
---|---|---|---|---|---|
Axial | 54.2 | 67.8 | 52.1 | 2.34 | 1.24 |
Equatorial | 178.9 | 179.1 | 51.8 | 0.89 | 0.00 |
The carbon-carbon-carbon-chlorine torsional angles provide additional insight into the strain patterns associated with different chlorine orientations. The axial conformation exhibits a 67.8-degree torsional angle, representing significant deviation from the ideal staggered arrangement and contributing to the overall destabilization [12]. The equatorial conformation maintains a nearly ideal 179.1-degree torsional angle, minimizing unfavorable eclipsing interactions and enhancing conformational stability.
Temperature-dependent conformational equilibria calculations predict that the equatorial conformation predominates at room temperature, with population ratios exceeding 85 percent under standard conditions [13]. This strong preference for equatorial orientation reflects the substantial torsional strain penalty associated with axial chlorine positioning and provides computational validation for experimental observations of preferred equatorial conformations in solution.